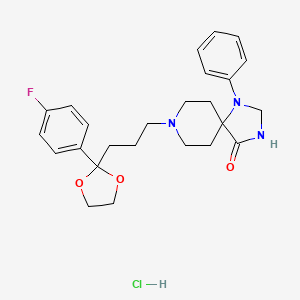
Ethylenedioxy Spiperone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenedioxy Spiperone Hydrochloride is a chemical compound with the CAS number 1346600-99-4. It is primarily used as a reference standard in pharmaceutical testing . This compound is known for its high quality and accuracy in results, making it a valuable tool in various scientific research applications .
Analyse Chemischer Reaktionen
Ethylenedioxy Spiperone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid (TFA) and other scavengers to avoid unwanted side reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally result in high-purity compounds suitable for pharmaceutical testing .
Wissenschaftliche Forschungsanwendungen
Ethylenedioxy Spiperone Hydrochloride has a wide range of scientific research applications. It is used in chemistry for the synthesis of peptides and other complex molecules . In biology, it is employed in studies related to cell cycle arrest and apoptosis, particularly in cancer research . In medicine, it has been investigated for its potential therapeutic effects in treating colorectal cancer and chronic obstructive pulmonary disease (COPD) . Additionally, it is used in industry for the development of new drugs and therapeutic strategies .
Wirkmechanismus
The mechanism of action of Ethylenedioxy Spiperone Hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in colorectal cancer cells by disrupting intracellular calcium homeostasis and inducing endoplasmic reticulum stress . This compound also affects lipid metabolism and damages the Golgi apparatus, leading to cell death . In COPD research, it has been found to mediate endothelial regeneration by influencing the Notch1 pathway and promoting angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Ethylenedioxy Spiperone Hydrochloride is unique in its ability to induce apoptosis and mediate endothelial regeneration. Similar compounds include spiperone, which is also used in cancer research and has similar effects on intracellular calcium homeostasis and endoplasmic reticulum stress . Other related compounds include various dopamine and serotonin receptor antagonists, which share some pharmacological properties but differ in their specific molecular targets and pathways .
Eigenschaften
Molekularformel |
C25H31ClFN3O3 |
|---|---|
Molekulargewicht |
476.0 g/mol |
IUPAC-Name |
8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C25H30FN3O3.ClH/c26-21-9-7-20(8-10-21)25(31-17-18-32-25)11-4-14-28-15-12-24(13-16-28)23(30)27-19-29(24)22-5-2-1-3-6-22;/h1-3,5-10H,4,11-19H2,(H,27,30);1H |
InChI-Schlüssel |
WSJSGDYRGOKGGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC4(OCCO4)C5=CC=C(C=C5)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















